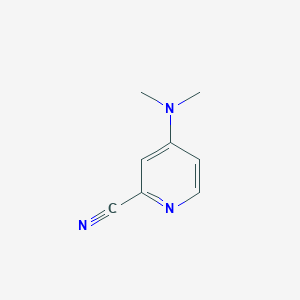

1-Ethyl-1H-imidazole-4,5-dicarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-1H-imidazole-4,5-dicarbohydrazide, or 1-Ethyl-IMDZ, is an organic compound with a wide range of applications in the fields of chemistry, biology, and biochemistry. It has been used in a variety of research studies, including those related to enzyme inhibition, enzyme kinetics, and protein-ligand interactions. 1-Ethyl-IMDZ is a highly versatile compound, and its unique properties make it a valuable tool for researchers in many areas.

Scientific Research Applications

Synthesis and Biological Activity

1-Ethyl-1H-imidazole-4,5-dicarbohydrazide derivatives have been synthesized and evaluated for their biological activities. The introduction of ethyl chains and specific substituents on the imidazole ring influences hormonal activity and antiproliferative effects against cancer cell lines, demonstrating the significance of structural modifications on biological responses. Additionally, these compounds have shown strong inhibitory effects on cyclooxygenase enzymes, suggesting potential applications in addressing inflammation and cancer (Wiglenda et al., 2005).

Material Science Applications

In the field of material science, imidazole derivatives, including those related to 1-Ethyl-1H-imidazole-4,5-dicarbohydrazide, have been explored as additives in polybenzimidazole membranes for high-temperature proton-conducting polymer electrolytes. This application is particularly relevant for fuel cell technology, where the conductivity and stability of the membrane play a critical role in the efficiency of the fuel cell (Schechter & Savinell, 2002).

Corrosion Inhibition

Research on imidazole derivatives has extended into the field of corrosion inhibition, where these compounds have been studied for their effectiveness in protecting metals in acidic media. The structure and substituents of the imidazole ring, such as ethylamino groups, have been found to significantly influence their ability to act as corrosion inhibitors, showcasing the importance of chemical modifications in enhancing performance (Cruz et al., 2004).

Advanced Synthesis Techniques

Innovative synthesis methods for imidazole derivatives have been developed, including the use of ionic liquids and ultrasonic irradiation. These methods offer advantages such as high yields, environmental friendliness, and the ability to perform reactions at room temperature, representing significant advancements in the synthesis of complex imidazole-based compounds (Zang et al., 2010).

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives, including their action against bacteria and fungi, have been a subject of extensive study. These compounds exhibit a wide range of activities, which can be tailored by modifying the imidazole core structure, highlighting their potential as versatile antimicrobial agents (Turan-Zitouni et al., 2001).

Mechanism of Action

The mechanism of action of “1-Ethyl-1H-imidazole-4,5-dicarbohydrazide” is not specified in the available sources . Imidazoles and their derivatives are known to exhibit a wide range of biological activities, but the specific mechanism of action would depend on the exact structure and functional groups present in the molecule.

Safety and Hazards

properties

IUPAC Name |

1-ethylimidazole-4,5-dicarbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N6O2/c1-2-13-3-10-4(6(14)11-8)5(13)7(15)12-9/h3H,2,8-9H2,1H3,(H,11,14)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTZOGCNJJDSMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C(=O)NN)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1H-imidazole-4,5-dicarbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2963232.png)

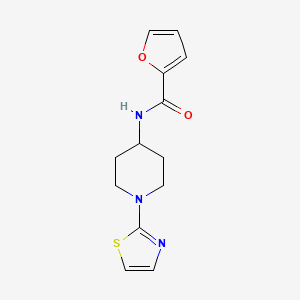

![2-[(4-Chlorophenyl)methyl]-4-(prop-2-enylthio)quinazoline](/img/structure/B2963235.png)

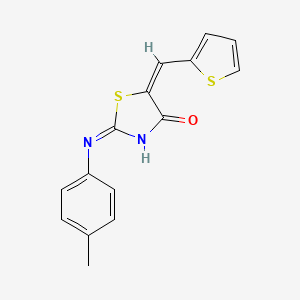

![8-((4-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2963239.png)

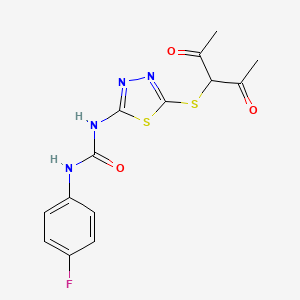

![N,N,4-trimethyl-2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazole-5-carboxamide](/img/structure/B2963244.png)

![Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2963253.png)